Chromone-3-carbonyl chloride Chromone-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14061298
InChI: InChI=1S/C10H5ClO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H
SMILES:
Molecular Formula: C10H5ClO3
Molecular Weight: 208.60 g/mol

Chromone-3-carbonyl chloride

CAS No.:

Cat. No.: VC14061298

Molecular Formula: C10H5ClO3

Molecular Weight: 208.60 g/mol

* For research use only. Not for human or veterinary use.

Chromone-3-carbonyl chloride -

Specification

Molecular Formula C10H5ClO3
Molecular Weight 208.60 g/mol
IUPAC Name 4-oxochromene-3-carbonyl chloride
Standard InChI InChI=1S/C10H5ClO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H
Standard InChI Key DUTDBPYCLDQAIG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)Cl

Introduction

Chemical Identity and Physicochemical Properties

Chromone-3-carbonyl chloride (C10_{10}H5_5ClO3_3) is a yellow crystalline solid with a molecular weight of 208.60 g/mol. Its structure combines the chromone core—a benzopyran-4-one system—with a reactive acyl chloride group at position 3 (Figure 1). Key properties include:

PropertyValueSource
Melting Point165–167 °C
Density1.493 g/cm3^3
SolubilityChloroform, DMSO, Methanol
InChIKeyPCIITXGDSHXTSN-UHFFFAOYSA-N

The compound’s reactivity stems from the electrophilic carbonyl chloride group, which facilitates nucleophilic acyl substitution reactions. Its IR spectrum shows characteristic peaks at 1643 cm1^{-1} (C=O stretch) and 745 cm1^{-1} (C–Cl stretch) .

Synthesis Methodologies

Vilsmeier-Haack Formylation and Oxidation

Chromone-3-carbonyl chloride is synthesized via a multi-step process starting from 2-hydroxyacetophenones. The first step involves Vilsmeier-Haack formylation using phosphoryl chloride (POCl3_3) and dimethylformamide (DMF) to yield chromone-3-carbaldehydes . Subsequent Pinnick oxidation with sodium chlorite (NaClO2_2) and sulfamic acid converts the aldehyde to chromone-3-carboxylic acid . Treatment with thionyl chloride (SOCl2_2) then generates the acyl chloride derivative (Scheme 1) .

Scheme 1: Synthesis of Chromone-3-Carbonyl Chloride

  • Formylation:
    2-HydroxyacetophenonePOCl3,DMFVilsmeier-HaackChromone-3-carbaldehyde\text{2-Hydroxyacetophenone} \xrightarrow[\text{POCl}_3, \text{DMF}]{\text{Vilsmeier-Haack}} \text{Chromone-3-carbaldehyde} .

  • Oxidation:
    Chromone-3-carbaldehydeNaClO2,H2OPinnickChromone-3-carboxylic acid\text{Chromone-3-carbaldehyde} \xrightarrow[\text{NaClO}_2, \text{H}_2\text{O}]{\text{Pinnick}} \text{Chromone-3-carboxylic acid} .

  • Chlorination:
    Chromone-3-carboxylic acidSOCl2DCMChromone-3-carbonyl chloride\text{Chromone-3-carboxylic acid} \xrightarrow[\text{SOCl}_2]{\text{DCM}} \text{Chromone-3-carbonyl chloride} .

Yields for the final chlorination step typically range from 50% to 64% .

Applications in Organic Synthesis

Preparation of Chromone-3-Carboxamides

Chromone-3-carbonyl chloride reacts readily with primary and secondary amines to form carboxamides. For example, treatment with dimethylamine in dichloromethane (DCM) and triethylamine (Et3_3N) yields N,N-dimethylchromone-3-carboxamide (5d) with 50.5% efficiency . These derivatives exhibit notable anti-inflammatory activity, with IC50_{50} values as low as 4.3 µg/mL against Trypanosoma brucei .

Synthesis of Dimeric Chromones

Reaction with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones produces 3,3′-carbonyl-bis(chromones), dimeric structures bridged by a carbonyl group (Scheme 2) . These compounds inhibit mammalian alkaline phosphatases, showing potential for treating bone disorders .

Scheme 2: Formation of 3,3′-Carbonyl-Bis(chromones)
Chromone-3-carbonyl chloride+EnaminoneDimeric chromone\text{Chromone-3-carbonyl chloride} + \text{Enaminone} \rightarrow \text{Dimeric chromone} .

Biological Activities

Anti-Inflammatory and Antitrypanosomal Effects

Chromone-3-carboxamide derivatives synthesized from the acyl chloride demonstrate significant bioactivity:

  • Compound 2a: 58% reduction in TNF-α production at 50 µg/mL .

  • Compound 8d: IC50_{50} = 1.3 µg/mL against Trypanosoma brucei .

Comparative Analysis with Related Chromones

CompoundFunctional GroupReactivityBiological Activity
Chromone-3-carboxylic acid–COOHLowAntioxidant
Chromone-3-carboxamide–CONR2_2ModerateAnti-inflammatory
3-Hydroxychromone–OHHigh (chelating)Antiviral

Chromone-3-carbonyl chloride’s high reactivity makes it superior for synthesizing diversely functionalized derivatives compared to its carboxylic acid or carboxamide counterparts .

Recent Advances and Future Directions

Recent studies explore microwave-assisted Heck coupling reactions to introduce vinyl groups at the 3-position, enhancing bioactivity . Additionally, computational modeling predicts strong interactions between chromone-3-carbonyl chloride derivatives and tyrosine kinase receptors, suggesting opportunities for targeted cancer therapies .

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